

An In-depth Technical Guide to the Chemical Properties of 2-Bromoethanesulfonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoethanesulfonic acid

Cat. No.: B1197033

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-bromoethanesulfonic acid** and its more commonly used sodium salt. It includes detailed experimental protocols, data presented in structured tables, and a visualization of its primary biochemical interaction.

General Information

2-Bromoethanesulfonic acid is an organosulfur compound with the chemical formula $C_2H_5BrO_3S$.^[1] It is a strong acid that is typically handled in its more stable salt form, sodium 2-bromoethanesulfonate.^{[1][2]} The presence of both a sulfonic acid group and a bromine atom makes it a versatile reagent in organic synthesis.^{[2][3]}

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of **2-bromoethanesulfonic acid** and its sodium salt.

Table 1: General Properties

Property	2-Bromoethanesulfonic Acid	Sodium 2-Bromoethanesulfonate
CAS Number	26978-65-4[1]	4263-52-9[4][5]
Molecular Formula	C ₂ H ₅ BrO ₃ S[1]	C ₂ H ₄ BrNaO ₃ S[4][5]
Molecular Weight	189.03 g/mol [1]	211.01 g/mol [4][5]
Appearance	Colorless to light yellow liquid[2][6]	White to off-white crystalline powder[1][7]

Table 2: Physical Properties

Property	2-Bromoethanesulfonic Acid	Sodium 2-Bromoethanesulfonate
Melting Point	42-44 °C[1]	282-286 °C (with decomposition)[1][4]
Boiling Point	192-195 °C[1]	Not available
Density	2.026 ± 0.06 g/cm ³ (predicted)[1]	2.233 g/cm ³ at 20 °C[8]
Solubility in Water	Excellent[1][2][6]	454 g/L at 20 °C[8]
n-octanol/water Partition Coefficient (log P)	Not available	-3.26 (pH ~6.7, 20 °C)[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-bromoethanesulfonic acid** and its derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of sodium 2-bromoethanesulfonate exhibits characteristic absorption bands corresponding to its functional groups. Strong absorptions are expected for the sulfonate group (S=O stretching) and the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the structure of the ethyl chain and the positions of the bromine and sulfonate groups. For sodium 2-bromoethanesulfonate in D₂O, two triplets are expected in the ¹H NMR spectrum, corresponding to the two methylene groups. The ¹³C NMR spectrum would show two distinct signals for the two carbon atoms.

Experimental Protocols

Synthesis of Sodium 2-Bromoethanesulfonate

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

- Ethylene dibromide (1,2-dibromoethane)
- Anhydrous sodium sulfite
- 95% Ethanol
- Water

Procedure:

- In a 5-liter round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, combine 615 g (3.3 moles) of ethylene dibromide, 1250 mL of 95% ethanol, and 450 mL of water.
- Heat the mixture to boiling with stirring.
- Prepare a solution of 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water. Add this solution dropwise to the boiling mixture over approximately 2 hours.
- After the addition is complete, continue to boil the mixture under reflux for an additional 2 hours.
- Reconfigure the condenser for distillation and distill off the ethanol and unreacted ethylene dibromide.

- Pour the remaining aqueous solution into a large evaporating dish and evaporate to dryness on a water bath.
- Extract the resulting solid residue with 2 L of boiling 95% ethanol to separate the sodium 2-bromoethanesulfonate from sodium bromide and unreacted sodium sulfite.
- Cool the ethanol solution to crystallize the product. The mother liquor can be used for a second extraction of the residue.
- The product can be further purified by recrystallization from 95% ethanol and dried in an oven at 110 °C.

Yield: 165–190 g (78–90% of the theoretical amount).

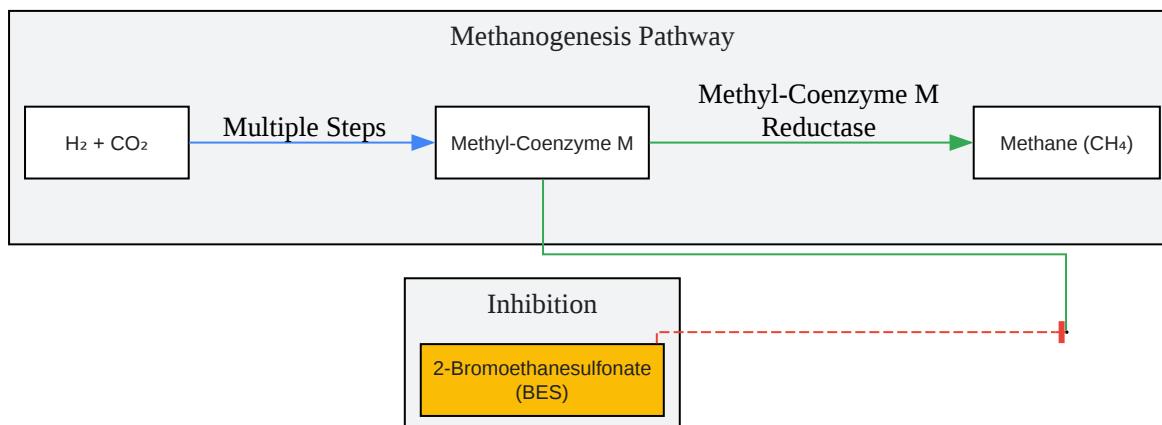
Reaction: Synthesis of Taurine

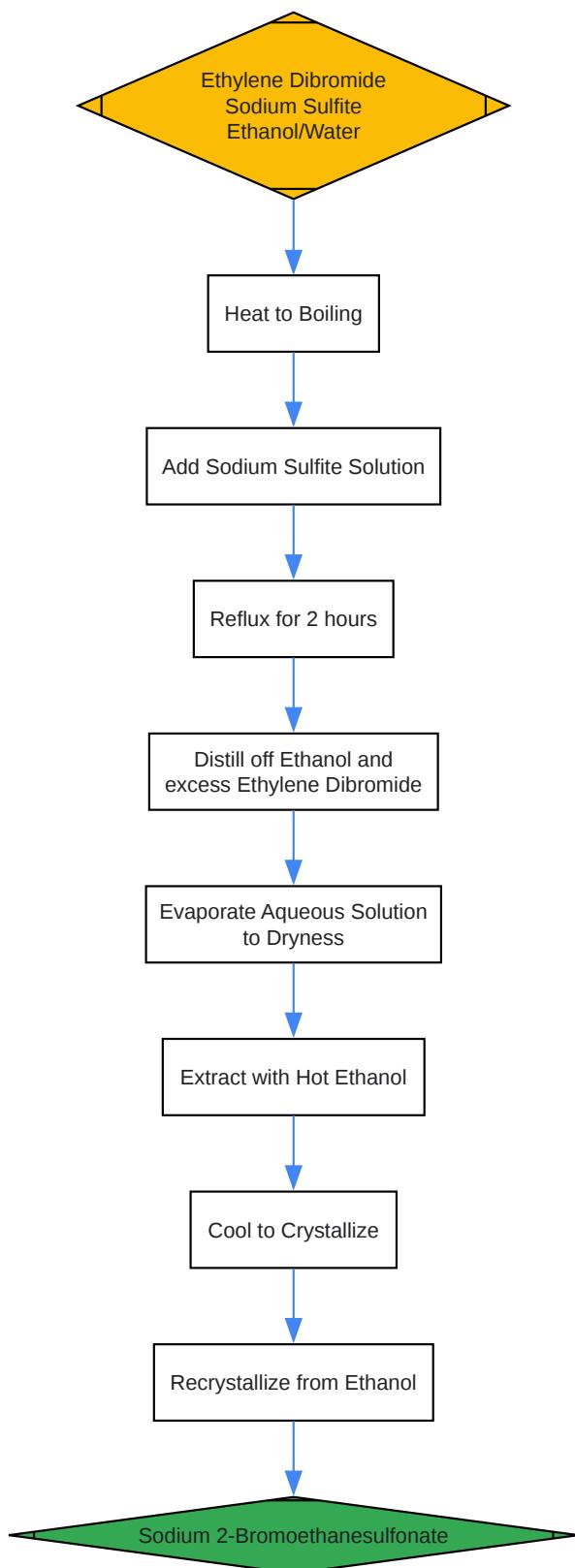
This protocol demonstrates a common use of sodium 2-bromoethanesulfonate in the synthesis of taurine.

Materials:

- Sodium 2-bromoethanesulfonate
- Concentrated aqueous ammonia (sp. gr. 0.9)
- 95% Ethanol
- Activated charcoal (e.g., Norite)
- Water

Procedure:


- Dissolve 110 g (0.52 mole) of sodium 2-bromoethanesulfonate in approximately 2 L of concentrated aqueous ammonia.
- Allow the solution to stand at room temperature for five to seven days.
- Evaporate the solution to dryness, using a steam bath for the final removal of water.


- Dissolve the residue in a minimum amount of hot water (approximately 500 mL). If the solution is colored, add 5 g of activated charcoal, heat, and filter.
- Concentrate the colorless solution to 65–70 mL.
- Add 250 mL of 95% ethanol to induce crystallization.
- Collect the crude taurine by filtration.
- Recrystallize the crude product by dissolving it in 100 mL of hot water and adding enough 95% ethanol (approximately 500 mL) to reach a final ethanol concentration of 80%.
- Collect the purified taurine by filtration and air dry.

Biological Activity and Mechanism of Action

2-Bromoethanesulfonate (BES) is widely used in microbiology as a selective inhibitor of methanogenesis. It acts as a structural analog of coenzyme M (2-mercaptopethanesulfonic acid), a key cofactor in the final step of methane formation in methanogenic archaea. BES competitively inhibits the enzyme methyl-coenzyme M reductase, which catalyzes the reduction of the methyl group of methyl-coenzyme M to methane. This inhibition blocks the methanogenic pathway, leading to an accumulation of hydrogen gas in *in vitro* fermentation studies.

The following diagram illustrates the inhibitory effect of 2-bromoethanesulfonate on the methanogenesis pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. mmrc.caltech.edu [mmrc.caltech.edu]
- 7. 1 [science.widener.edu]
- 8. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 2-Bromoethanesulfonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197033#2-bromoethanesulfonic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com